molecular formula C18H14N2O2S B11614288 5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11614288
M. Wt: 322.4 g/mol
InChI Key: CVGGTBHRIGQQLG-UHFFFAOYSA-N
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Description

5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo-benzoxazine scaffold. The core structure consists of a pyrazole ring fused to a benzoxazine moiety, with substituents at positions 2 and 5: a 2-thienyl (thiophene) group at position 2 and a 2-furyl (furan) group at position 4. This combination of aromatic heterocycles (furan and thiophene) introduces distinct electronic and steric properties, which may influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

5-(furan-2-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C18H14N2O2S/c1-2-6-15-12(5-1)14-11-13(17-8-4-10-23-17)19-20(14)18(22-15)16-7-3-9-21-16/h1-10,14,18H,11H2

InChI Key

CVGGTBHRIGQQLG-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=CO5

Origin of Product

United States

Biological Activity

5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.

Chemical Structure and Properties

  • Molecular Formula : C19H16N2O2S
  • Molar Mass : 336.40754 g/mol

The compound features a unique structure that combines furyl and thienyl moieties with a dihydropyrazolo-benzoxazine core, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Antitumor Activity

In a study evaluating the antitumor activity of similar compounds, derivatives containing furyl and thienyl groups were assessed for their ability to inhibit the proliferation of human lung cancer cells (A549, HCC827, NCI-H358). The results indicated that compounds with structural similarities to this compound exhibited promising IC50 values (concentration required to inhibit cell growth by 50%) ranging from 0.85 μM to 6.75 μM across different assays .

The mechanism through which this compound exerts its anticancer effects appears to be related to its interaction with DNA. Studies suggest that it may bind to the minor groove of DNA, inhibiting replication and transcription processes critical for cancer cell survival .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also shown antimicrobial activity against various pathogens.

Evaluation of Antimicrobial Effects

In vitro tests have demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to conventional antibiotics .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound in comparison with structurally related compounds.

Compound NameAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC μg/mL)
This compoundA549: 0.85; HCC827: 5.13S. aureus: 16; E. coli: 32
Benzothiazole DerivativeA549: 6.75; HCC827: 6.26S. aureus: 8; E. coli: 64
Imidazolinyl CompoundA549: 4.01; HCC827: 7.02S. aureus: 32; E. coli: 16

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and its analogs:

Compound Name Substituents (Position 2/5) Additional Modifications Molecular Weight (g/mol) Notable Properties/Activities Evidence Reference
This compound 2-Thienyl / 5-Furyl None ~383.4 (estimated) High heteroaromatic diversity
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-Phenyl / 5-Benzodioxolyl 9-Bromo substitution 423.27 Enhanced lipophilicity; potential halogen bonding
5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-Phenyl / 3-Nitrophenyl None 384.39 Electron-withdrawing nitro group; redox activity
9-Chloro-5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-Furyl / 4-Ethoxyphenyl 9-Chloro substitution 424.88 Ethoxy group improves metabolic stability
5-(9-Ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-Phenyl / 9-Ethylcarbazolyl Extended π-system 443.54 Fluorescent properties; potential DNA intercalation
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl / 4-Methylphenyl None 386.43 Fluorine enhances bioavailability

Key Observations:

Thiophene’s electron-rich nature may improve binding to aromatic receptors, while furan’s oxygen atom could influence solubility . Halogenated derivatives (e.g., bromo or chloro substitutions) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity Trends :

  • While direct activity data for the target compound are absent, nitrophenyl -substituted analogs (e.g., ) show redox activity due to the nitro group, which can be metabolically reduced to reactive intermediates.
  • Fluorophenyl -containing analogs (e.g., ) demonstrate enhanced pharmacokinetic profiles, attributed to fluorine’s electronegativity and metabolic resistance.

Synthetic Accessibility :

  • Derivatives with carbazole () or benzodioxolyl () groups require multi-step syntheses, whereas simpler analogs (e.g., ) are more straightforward to prepare. The target compound’s synthesis likely involves condensation of furan- and thiophene-containing precursors with a pyrazolo-benzoxazine core, as suggested by methods in .

Thermodynamic and Conformational Behavior :

  • DFT studies on related pyrazolo-benzoxazines () highlight the role of syn/anti conformations in ligand-receptor interactions. The orientation of heteroatoms (e.g., furan’s oxygen) relative to the scaffold may dictate binding modes .

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